molecular formula C16H20N2O2S B7569421 N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine

N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine

Cat. No. B7569421
M. Wt: 304.4 g/mol
InChI Key: LAOZWCFUMWARLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine, also known as ESI-09, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. ESI-09 is a selective inhibitor of the RhoGTPase guanine nucleotide exchange factor, LARG, and has been shown to inhibit RhoA activity in cells.

Mechanism of Action

N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine acts as a selective inhibitor of LARG, a RhoGTPase guanine nucleotide exchange factor that activates RhoA signaling. By inhibiting LARG, N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine prevents the activation of RhoA and downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects
N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine has been shown to inhibit RhoA activity in cancer cells, leading to decreased cell migration and invasion. In addition, N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine has been shown to reduce blood pressure and improve renal function in animal models of hypertension.

Advantages and Limitations for Lab Experiments

N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine is a useful tool for investigating the role of RhoA signaling in different physiological processes. One advantage of using N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine is its selectivity for LARG, which allows for specific inhibition of RhoA signaling without affecting other signaling pathways. However, a limitation of using N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine has potential for therapeutic applications in various diseases, including cancer and hypertension. Future research directions may include investigating the efficacy of N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine in animal models of these diseases and optimizing the dosing and delivery of N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine for clinical use. Additionally, further studies may be needed to investigate potential off-target effects of N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine and to identify other potential targets for therapeutic intervention in RhoA signaling.

Synthesis Methods

N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine can be synthesized using a multi-step process that involves the reaction of 2-ethylsulfonylphenylboronic acid and 1-bromo-2-phenylethane in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide and ammonium chloride to yield the final product.

Scientific Research Applications

N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine has been used in various scientific research studies to investigate the role of RhoA signaling in different physiological processes. For example, N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine has been shown to inhibit RhoA activity in cancer cells, leading to decreased cell migration and invasion. Additionally, N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine has been used to study the role of RhoA signaling in the regulation of blood pressure and renal function.

properties

IUPAC Name

N'-(2-ethylsulfonylphenyl)-1-phenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-2-21(19,20)16-11-7-6-10-15(16)18-12-14(17)13-8-4-3-5-9-13/h3-11,14,18H,2,12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOZWCFUMWARLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NCC(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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